3,4,5-trimethyl-1H-pyrazole-1-carbothioamide
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Overview
Description
3,4,5-Trimethylpyrazole-1-carbothioamide is a heterocyclic compound with the molecular formula C7H11N3S and a molecular weight of 169.25 g/mol. It belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . This compound is characterized by the presence of three methyl groups attached to the pyrazole ring and a carbothioamide group at the first position.
Mechanism of Action
Target of Action
Pyrazole derivatives have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Given the antileishmanial and antimalarial activities of similar compounds, it can be inferred that the compound may interfere with the life cycle of the parasites, affecting their survival and proliferation .
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities, suggesting that this compound may also exhibit similar effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trimethylpyrazole-1-carbothioamide typically involves the reaction of 3,4,5-trimethylpyrazole with thiocarbamoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is obtained .
Industrial Production Methods
Industrial production methods for 3,4,5-Trimethylpyrazole-1-carbothioamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethylpyrazole-1-carbothioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbothioamide group can yield the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The methyl groups on the pyrazole ring can undergo electrophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, ether as solvent.
Substitution: Halogens (chlorine, bromine), Lewis acids as catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated pyrazoles.
Scientific Research Applications
3,4,5-Trimethylpyrazole-1-carbothioamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active pyrazoles.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethylpyrazole: Lacks the carbothioamide group, making it less reactive in certain chemical reactions.
3,5-Dimethylpyrazole-1-carbothioamide: Has one less methyl group, which can affect its steric and electronic properties.
4-Methylpyrazole-1-carbothioamide: Only one methyl group, leading to different reactivity and biological activity.
Uniqueness
3,4,5-Trimethylpyrazole-1-carbothioamide is unique due to the presence of three methyl groups on the pyrazole ring, which can influence its reactivity and interactions with biological targets. The carbothioamide group also adds to its versatility in chemical synthesis and potential therapeutic applications .
Properties
IUPAC Name |
3,4,5-trimethylpyrazole-1-carbothioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S/c1-4-5(2)9-10(6(4)3)7(8)11/h1-3H3,(H2,8,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDCRXNBPJZAOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C(=S)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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